molecular formula C13H21N3 B1319954 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine CAS No. 953719-20-5

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine

Cat. No.: B1319954
CAS No.: 953719-20-5
M. Wt: 219.33 g/mol
InChI Key: XPZLWUNZOPNKCW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a pyridine derivative featuring an aminomethyl substituent at the 5-position of the pyridine ring and a cyclohexyl-methylamine group at the 2-position. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZLWUNZOPNKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the alkylation of 2-pyridinamine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological research, particularly in the development of new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substitutional Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Table 1: Structural Comparison of Pyridin-2-Amine Derivatives

Compound Name Substituent at Position 5 N-Substituents Key Features
Target Compound* Aminomethyl Cyclohexyl, Methyl Electron-donating group at C5; bulky N-substituents
3i () 4-Chlorophenyl Naphthalen-1-yl Nitro group at C3; strong AChE/BChE inhibition
N-Cyclohexyl-5-methylpyridin-2-amine () Methyl Cyclohexyl Methyl at C5; no aminomethyl group
5-Chloro-N-methylpyridin-2-amine () Chloro Methyl Electron-withdrawing Cl at C5
5-Fluoro-N-methylpyridin-2-amine () Fluoro Methyl Fluorine enhances electronegativity

*Note: The target compound is inferred based on structural analogs.

Key Observations:
  • Aminomethyl vs. Nitro groups, however, are associated with stronger enzyme inhibition (e.g., AChE IC50 values in ) .
  • N-Substituents : The cyclohexyl-methylamine group in the target compound introduces steric bulk, which may improve hydrophobic interactions but reduce binding pocket accessibility compared to smaller groups (e.g., methyl in ) or planar aromatic substituents (e.g., naphthalen-1-yl in ) .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (Predicted)
Target Compound* ~235 g/mol ~2.5 Moderate (due to aminomethyl)
3i () ~400 g/mol ~3.8 Low (nitro group reduces solubility)
5-Fluoro-N-methylpyridin-2-amine () 126.13 g/mol ~1.2 High (small size, fluorine polarity)
Key Observations:
Enzyme Inhibition ()

Compounds with nitro groups at C3 (e.g., 3i, 3j) exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC50 values in the micromolar range.

Structural Implications for Binding ()
  • Steric Effects : Bulky N-substituents (e.g., cyclohexyl in the target compound) may hinder molecular stacking, as seen in ’s phosphanyl-substituted derivative, which forms 3D frameworks via C–H⋯N interactions.
  • Hydrophobic Interactions : Cyclohexyl groups () enhance binding to hydrophobic pockets, a feature leveraged in kinase inhibitors and GPCR-targeted drugs .

Biological Activity

5-(Aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of immunomodulation, anticancer effects, and enzyme inhibition. This article explores its biological activity through various studies, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an aminomethyl group and cyclohexyl and methyl groups. Its structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Immunomodulatory Activity

Research indicates that derivatives similar to this compound exhibit significant immunomodulatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro. This suggests a potential for these compounds to modulate immune responses, making them candidates for treating autoimmune disorders .

2. Anticancer Activity

The anticancer properties of this compound are supported by studies demonstrating its ability to inhibit the growth of various tumor cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
SCM5A-54912.5Apoptosis induction
SCM9MDA-MB-23115.3Cell cycle arrest
SCM10HeLa10.0Caspase activation

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it has been reported that similar compounds inhibit ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)Reference
SCM5Ribonucleotide reductase1.3
SCM9CDP reductase1.0
SCM10NOS0.5

Case Study 1: Antitumor Efficacy in Vivo

In a study examining the in vivo efficacy of related compounds, it was found that administration of these compounds resulted in significant tumor reduction in mouse models bearing L1210 leukemia. The most effective compound demonstrated a T/C value exceeding 200%, indicating substantial therapeutic potential .

Case Study 2: Immunomodulatory Effects

Another study assessed the immunomodulatory effects of similar derivatives on cytokine production in human whole blood cultures. The results indicated that certain compounds reduced TNF-α production significantly, suggesting their utility in managing inflammatory conditions .

Q & A

Q. Critical Parameters :

  • Catalyst selection : Pd(OAc)₂ for coupling vs. TFAA for activation.
  • Solvent polarity : Polar aprotic solvents (e.g., MeCN) improve nucleophilicity.
  • Temperature : Lower temps (0°C) reduce side reactions in N-oxide routes.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns on the pyridine ring and cyclohexyl group. For example, coupling constants (J values) distinguish axial/equatorial cyclohexyl protons .
  • X-ray crystallography : Resolve steric effects of the cyclohexyl and methyl groups (e.g., bond angles and torsional strain analysis) .
  • HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]⁺) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods optimize synthesis, and what parameters are critical in silico modeling?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. ICReDD’s approach integrates computed activation energies with experimental screening to narrow optimal conditions (e.g., solvent, catalyst) .
  • Critical Parameters :
    • Basis sets : B3LYP/6-31G* for geometry optimization.
    • Solvent models : COSMO-RS for solvation effects.
    • Machine learning : Train models on historical reaction data to predict yields.

Advanced: How should researchers resolve contradictions in reaction yields from different synthetic approaches?

Methodological Answer:

  • Case Study : Compare C–N coupling (, ~60% yield) vs. N-oxide activation (, ~85% yield).
  • Root Cause Analysis :
    • By-products : C–N coupling may produce homo-coupled pyridines; monitor via TLC.
    • Steric hindrance : Cyclohexyl groups in C–N routes reduce accessibility; use bulkier ligands (e.g., SPhos) to mitigate .
  • Resolution : Design a DoE (Design of Experiments) varying catalysts, solvents, and temperatures to identify dominant factors.

Advanced: What challenges arise in achieving regioselective amination of the pyridine ring, and how can they be addressed?

Methodological Answer:

  • Challenge : Competing amination at positions 2, 3, or 4 due to electron density variations.
  • Solutions :
    • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer amination to position 5 .
    • Microwave-assisted synthesis : Enhance reaction specificity via rapid, controlled heating (e.g., 150°C, 10 min) to favor kinetic products .
  • Validation : Use Hammett plots to correlate substituent electronic effects with regioselectivity.

Advanced: How does steric hindrance from the cyclohexyl and methyl groups affect further derivatization?

Methodological Answer:

  • Steric Analysis : X-ray data () shows the cyclohexyl group adopts a chair conformation, creating a crowded environment near the pyridine nitrogen.
  • Impact on Reactivity :
    • Nucleophilic substitution : Bulky groups slow SN2 reactions; switch to SN1 mechanisms using polar protic solvents (e.g., MeOH/H₂O).
    • Metal coordination : Steric hindrance reduces binding to transition metals; employ chelating ligands (e.g., bipyridine) to stabilize complexes .

Advanced: What strategies ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediate stability.
  • Purification : Employ flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) or recrystallization from ethanol/water mixtures .
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reaction parameters and spectral data .

Advanced: How can researchers validate the compound’s biological or catalytic activity in interdisciplinary studies?

Methodological Answer:

  • Biological Assays : Screen for kinase inhibition using ATP-binding assays (IC₅₀ values). Correlate activity with structural features (e.g., cyclohexyl hydrophobicity) .
  • Catalytic Studies : Test in Suzuki-Miyaura couplings; compare turnover numbers (TON) with less-hindered analogs to quantify steric effects .

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